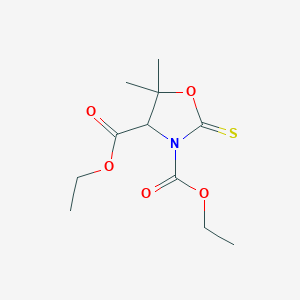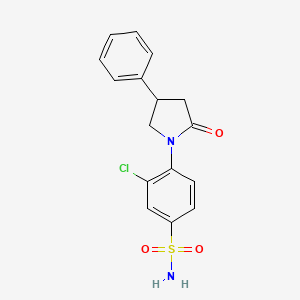
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidin-2-one ring substituted with a phenyl group and a 2-chloro-4-sulfamoylphenyl group. Its unique chemical properties make it a subject of interest in research and industrial applications.
準備方法
The synthesis of 1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidin-2-one ring, followed by the introduction of the phenyl and 2-chloro-4-sulfamoylphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfonamides, and phenylating agents. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the phenyl and pyrrolidin-2-one groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
1-(2-Chloro-4-sulfamoylphenyl)-4-phenylpyrrolidin-2-one can be compared with other similar compounds, such as:
N-(2-Chloro-4-sulfamoylphenyl)-2-phenylacetamide: This compound shares the sulfonamide and phenyl groups but differs in the acetamide moiety.
S-{2-[(2-Chloro-4-sulfamoylphenyl)amino]-2-oxoethyl} 6-methyl-3,4-dihydroquinoline-1(2H)-carbothioate: This compound has a similar sulfonamide group but a different core structure
特性
CAS番号 |
36090-38-7 |
|---|---|
分子式 |
C16H15ClN2O3S |
分子量 |
350.8 g/mol |
IUPAC名 |
3-chloro-4-(2-oxo-4-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-9-13(23(18,21)22)6-7-15(14)19-10-12(8-16(19)20)11-4-2-1-3-5-11/h1-7,9,12H,8,10H2,(H2,18,21,22) |
InChIキー |
FZCFANZSYCSMLI-UHFFFAOYSA-N |
正規SMILES |
C1C(CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


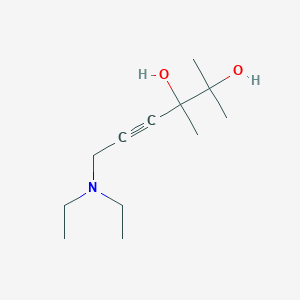
![5,6,7,8-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670123.png)
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)
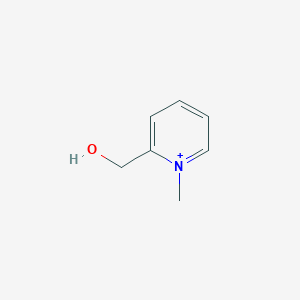

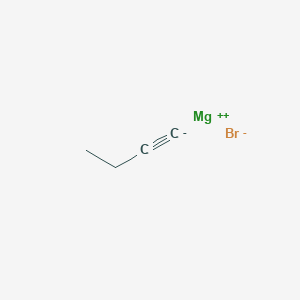

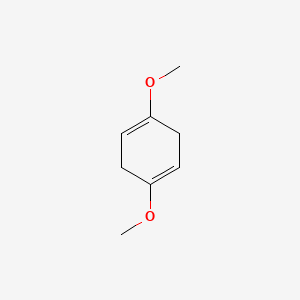


![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
